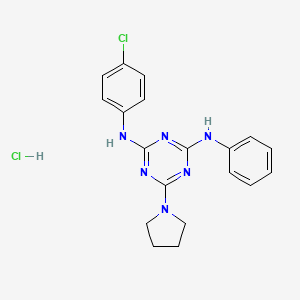
N2-(4-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The compound has two phenyl groups attached to the triazine ring, one of which is substituted with a chlorine atom .
Molecular Structure Analysis
The presence of the triazine and pyrrolidine rings, along with the phenyl groups, would give this compound a complex three-dimensional structure. The chlorine atom would add to the polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the triazine and pyrrolidine rings, as well as the chlorine atom on the phenyl ring. These could potentially undergo various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen and chlorine atoms would likely make the compound polar, affecting its solubility and reactivity .Aplicaciones Científicas De Investigación
Anticancer Research
The triazine core of the compound is known to exhibit anticancer properties. Triazines have been studied for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The presence of a pyrrolidine ring, which can contribute to the lipophilicity and membrane permeability, may enhance the compound’s potential as an anticancer agent. Research in this area could focus on synthesizing derivatives and evaluating their cytotoxicity against a panel of cancer cells .
Antimicrobial and Antifungal Applications
Compounds featuring chlorophenyl groups have been explored for their antimicrobial and antifungal activities. The chlorophenyl moiety in this compound could be leveraged to develop new antimicrobial agents. Studies could investigate the spectrum of activity against different bacterial and fungal strains, as well as the mechanism of action .
Anti-Inflammatory and Analgesic Effects
The phenyl group attached to the triazine ring could be modified to enhance anti-inflammatory and analgesic effects. Research could involve the synthesis of analogs with varying substituents on the phenyl ring to assess their efficacy in reducing inflammation and pain in preclinical models .
Cardiovascular Research
Triazine derivatives have been associated with cardiovascular benefits, such as antihypertensive effects. The compound’s potential to act as a cardiovascular agent could be explored by studying its effects on blood pressure and heart rate in animal models. Additionally, its interaction with cardiovascular receptors could be elucidated .
Neuroprotective Properties
The pyrrolidine moiety is a common feature in neuroactive compounds. This compound could be investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Research could focus on its ability to protect neuronal cells from oxidative stress and apoptosis .
Antidiabetic Activity
Triazine derivatives have been reported to exhibit antidiabetic activity. The compound could be studied for its potential to modulate blood glucose levels and improve insulin sensitivity. Research could also explore its effects on diabetic complications and its mechanism of action .
Direcciones Futuras
Propiedades
IUPAC Name |
2-N-(4-chlorophenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6.ClH/c20-14-8-10-16(11-9-14)22-18-23-17(21-15-6-2-1-3-7-15)24-19(25-18)26-12-4-5-13-26;/h1-3,6-11H,4-5,12-13H2,(H2,21,22,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGOLXAOFFKWOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

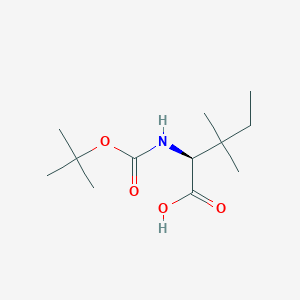
![Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate](/img/structure/B2998456.png)
![4-(methoxymethyl)-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2998459.png)

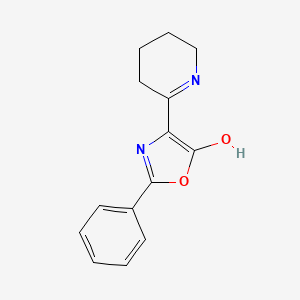
![2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B2998463.png)
![N-[2-(4-Fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)prop-2-enamide](/img/structure/B2998464.png)

![6-tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2998466.png)
![7-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline](/img/structure/B2998467.png)

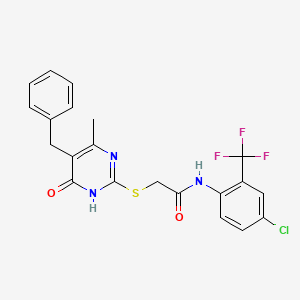
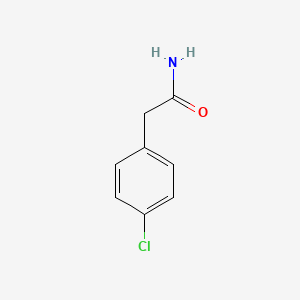
![(E)-ethyl 1-isobutyl-2-(isonicotinoylimino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2998478.png)